N,N'-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The structure of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine includes two benzo[b][1,8]naphthyridine moieties connected by a dodecanediamine linker, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core . This reaction is typically catalyzed by a water-soluble iridium catalyst under air atmosphere, yielding the desired product in moderate to high yields (62-88%) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: It is used in the production of light-emitting diodes and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine moieties can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological molecules, potentially inhibiting bacterial growth or modulating cellular pathways.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine can be compared with other similar compounds, such as:
N,N’-Bis(2,4-dimethylbenzo[b][1,8]naphthyridin-5-yl)-1,3-propanediamine: This compound has a shorter linker and additional methyl groups, which may affect its reactivity and applications.
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used in the treatment of bacterial infections.
The uniqueness of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine lies in its long dodecanediamine linker, which provides flexibility and allows for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
64955-67-5 |
---|---|
Molekularformel |
C36H40N6 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
N,N'-bis(benzo[b][1,8]naphthyridin-5-yl)dodecane-1,12-diamine |
InChI |
InChI=1S/C36H40N6/c1(3-5-7-13-23-37-33-27-17-9-11-21-31(27)41-35-29(33)19-15-25-39-35)2-4-6-8-14-24-38-34-28-18-10-12-22-32(28)42-36-30(34)20-16-26-40-36/h9-12,15-22,25-26H,1-8,13-14,23-24H2,(H,37,39,41)(H,38,40,42) |
InChI-Schlüssel |
KVCLNZVGTNZBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=NC3=N2)NCCCCCCCCCCCCNC4=C5C=CC=NC5=NC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.